molecular formula C13H9BrO B3033872 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1237107-66-2

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B3033872
CAS RN: 1237107-66-2
M. Wt: 261.11 g/mol
InChI Key: KBDRVBHOXVVOPL-UHFFFAOYSA-N
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Description

The compound "4-Bromo-[1,1'-biphenyl]-3-carbaldehyde" is a brominated biphenyl with an aldehyde functional group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic aldehydes and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated aromatic aldehydes can involve various strategies, including halogenation of existing aromatic compounds followed by the introduction of an aldehyde group. For example, paper discusses the synthesis of heteroanellated methanoannulenes, which are structurally related to the target compound and involve reactions with dinucleophiles. This suggests that similar synthetic routes could be applicable to "4-Bromo-[1,1'-biphenyl]-3-carbaldehyde."

Molecular Structure Analysis

X-ray diffraction analysis is a common technique for determining the structure of such compounds, as seen in paper , where a related pyrazole derivative was analyzed. The molecular structure of brominated aromatic aldehydes is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule due to its electronegativity and size.

Chemical Reactions Analysis

Brominated aromatic aldehydes can participate in various chemical reactions due to the reactivity of the aldehyde group and the bromine atom. For instance, the bromine atom can be involved in substitution reactions, as seen in paper , where halogenothiophenes undergo photochemical reactions to yield phenyl derivatives. The aldehyde group can also react with nucleophiles or be involved in condensation reactions, as demonstrated in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Bromo-[1,1'-biphenyl]-3-carbaldehyde" can be inferred from related compounds. The solvatochromic behavior of similar molecules, as reported in paper , indicates that the compound's photophysical properties are sensitive to solvent polarity. The presence of the bromine atom and the aldehyde group will influence the compound's boiling point, melting point, and solubility. The molecular docking study in paper suggests that the electronic properties, such as charge distribution and potential sites for electrophilic or nucleophilic attack, are crucial for understanding the reactivity of such compounds.

Scientific Research Applications

Synthesis and Material Applications

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde has various applications in the field of synthetic chemistry and materials science. It is utilized in the synthesis of phenanthridines through photochemically-mediated cyclization, as demonstrated by Ntsimango et al. (2021), who used a related biphenyl carbaldehyde derivative in their synthesis process. This method was effectively applied in the synthesis of complex molecules like triphaeridine (Ntsimango, Ngwira, Bode, & de Koning, 2021). Additionally, the compound has been used in the preparation of novel fluorescent probes with potential applications in detecting biological substances. For instance, Chu et al. (2019) developed a fluorescence probe that exhibited high selectivity and sensitivity toward homocysteine, a critical amino acid in biological systems (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).

Catalytic and Photophysical Studies

In the realm of catalysis and photophysical studies, 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde has shown promising results. Cho and Kim (2008) explored its application in palladium-catalyzed cyclization, a vital reaction in organic synthesis (Cho & Kim, 2008). Additionally, the compound's photophysical properties were investigated by Singh et al. (2013), who studied its structure and emission spectrum in different solvents, providing valuable insights into its potential applications in material science (Singh, Rawat, Negi, Pant, Rawat, Joshi, & Thapliyal, 2013).

Applications in Organic Light-Emitting Diodes (OLEDs)

Furthermore, 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde plays a significant role in the development of materials for organic light-emitting diodes (OLEDs). Xu and Yu (2011) used a derivative of this compound to synthesize novel fluorescent aryl-substituted thiophene derivatives, which are promising materials for OLEDs (Xu & Yu, 2011).

properties

IUPAC Name

2-bromo-5-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRVBHOXVVOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (7.35 g) and benzoyl peroxide (196 mg) were added to a solution of 4-bromo-2-methylbiphenyl (5.0 g) in carbon tetrachloride (150 ml), and the mixture was stirred over night under reflux condition. After cooling to room temperature, the reaction mixture was poured into water and extracted with chloroform. The organic layer was washed with saturated saline solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated therefrom under reduced pressure to give the residue. The residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to obtain 4-bromo-2-(dibromomethyl)biphenyl (7.9 g). Sodium acetate (9.6 g) was added to a solution of 4-bromo-2-(dibromomethyl)biphenyl in acetic acid (240 ml) and stirred for two days under reflux condition. After cooling to room temperature, 4M hydrochloric acid (50 ml) was added to the reaction mixture, and the resulting mixture was stirred for two hours under reflux condition. After cooling to room temperature, the solvent was evaporated therefrom under reduced pressure to give the residue, ethyl acetate was added to the resulting residue, and the resultant was washed with 1M hydrochloric acid and saturated saline solution in order and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated from the filtrate under reduced pressure to give the residue, and the resulting residue was dried to obtain 4-bromo biphenyl-3-carboaldehyde (5.05 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
4-bromo-2-(dibromomethyl)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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